molecular formula C9H6Cl2O B12633649 (2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal CAS No. 1242316-87-5

(2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal

Cat. No.: B12633649
CAS No.: 1242316-87-5
M. Wt: 201.05 g/mol
InChI Key: WWBACMISMUDFHU-WTKPLQERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal is an organic compound characterized by the presence of two chlorine atoms and an aldehyde group It is a member of the enal family, which are compounds containing both alkene and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal typically involves the reaction of 3-chlorobenzaldehyde with a chlorinating agent under controlled conditions. One common method is the use of phosphorus oxychloride (POCl3) as the chlorinating agent in the presence of a base such as pyridine. The reaction is carried out at a temperature range of 0-5°C to ensure the selective formation of the (2Z)-isomer.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-Chloro-3-(3-chlorophenyl)propanoic acid.

    Reduction: 3-Chloro-3-(3-chlorophenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of (2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(3-Chlorophenyl)-3-(dimethylamino)prop-2-enal
  • 3-Chloro-3-(3-chlorophenyl)propanoic acid
  • 3-Chloro-3-(3-chlorophenyl)propan-1-ol

Uniqueness

(2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal is unique due to its specific structural features, including the presence of two chlorine atoms and an aldehyde group in the (2Z)-configuration. This configuration imparts distinct chemical reactivity and biological activity compared to its analogs. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

1242316-87-5

Molecular Formula

C9H6Cl2O

Molecular Weight

201.05 g/mol

IUPAC Name

(Z)-3-chloro-3-(3-chlorophenyl)prop-2-enal

InChI

InChI=1S/C9H6Cl2O/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-6H/b9-4-

InChI Key

WWBACMISMUDFHU-WTKPLQERSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C(=C/C=O)/Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=CC=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.